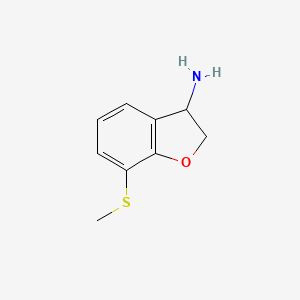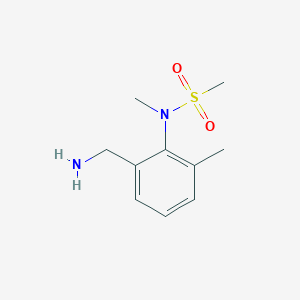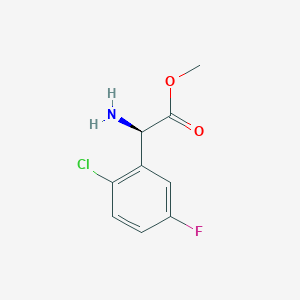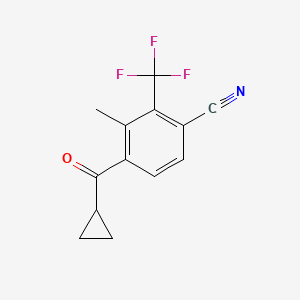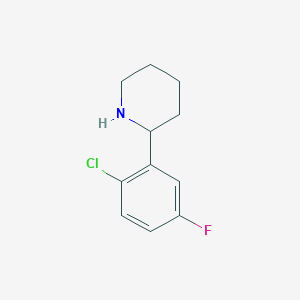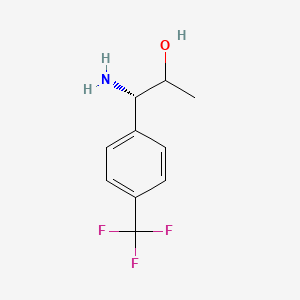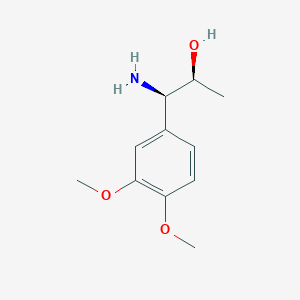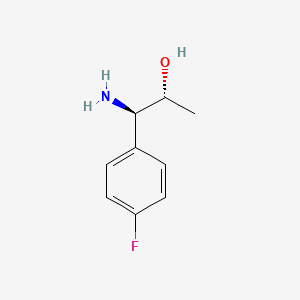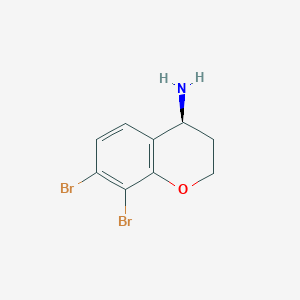
(S)-7,8-Dibromochroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7,8-Dibromochroman-4-amine is a chiral organic compound characterized by the presence of two bromine atoms on the chroman ring and an amine group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7,8-Dibromochroman-4-amine typically involves the bromination of chroman derivatives followed by amination. One common method includes the bromination of 7,8-dihydroxychroman using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The resulting dibromochroman is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-7,8-Dibromochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles like thiols or amines replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Thiol or amine-substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-7,8-Dibromochroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-7,8-Dibromochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
7,8-Dihydroxychroman: Lacks the bromine atoms and amine group, making it less reactive in certain chemical reactions.
7,8-Dibromochroman: Lacks the amine group, which limits its biological activity compared to (S)-7,8-Dibromochroman-4-amine.
4-Amino-7,8-dihydroxychroman:
Uniqueness: this compound is unique due to the presence of both bromine atoms and an amine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific research applications.
Eigenschaften
Molekularformel |
C9H9Br2NO |
|---|---|
Molekulargewicht |
306.98 g/mol |
IUPAC-Name |
(4S)-7,8-dibromo-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Br2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1 |
InChI-Schlüssel |
HBDLGKUMLOKNEE-ZETCQYMHSA-N |
Isomerische SMILES |
C1COC2=C([C@H]1N)C=CC(=C2Br)Br |
Kanonische SMILES |
C1COC2=C(C1N)C=CC(=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


